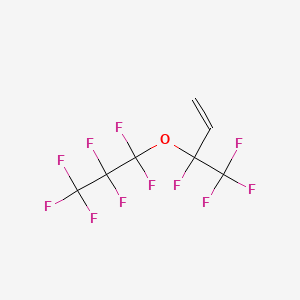

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene is a chemical compound with the IUPAC name 3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene . It contains a total of 22 atoms; 3 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 11 Fluorine atoms .

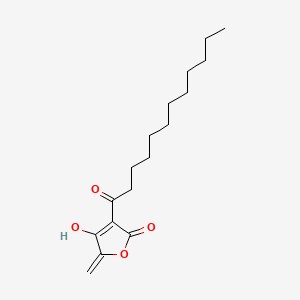

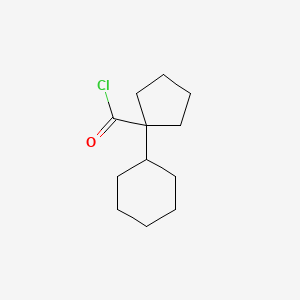

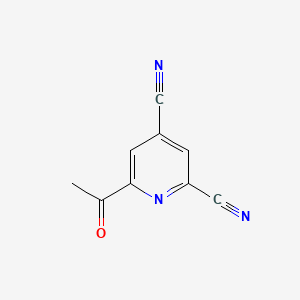

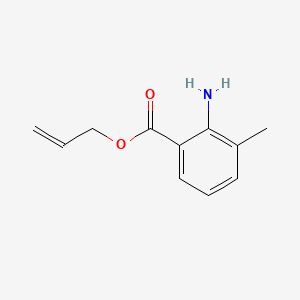

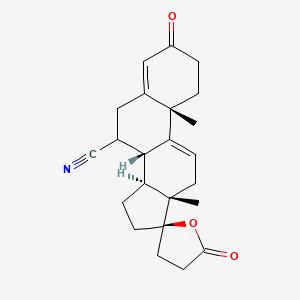

Molecular Structure Analysis

The molecular structure of 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene contains a total of 21 bonds; 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ether (aliphatic) .Aplicaciones Científicas De Investigación

Fluorinated Compounds in Medical Imaging and Diagnostics

Studies have demonstrated the significance of fluorinated compounds in enhancing medical imaging techniques, particularly in Positron Emission Tomography (PET) (Wright et al., 2020). Copper-mediated radiofluorination methods have been developed to synthesize imaging agents with aromatic C–18F bonds, leveraging the unique properties of fluorine for high-resolution imaging. This advancement underscores the potential of fluorinated compounds, including 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene, in creating effective tracers for disease diagnosis and treatment monitoring.

Environmental Impact of Fluorinated Greenhouse Gases

The environmental implications of fluorinated compounds, particularly as greenhouse gases, have been extensively reviewed. Studies by Sovacool et al. (2021) highlight the critical need for sustainable approaches to mitigate the environmental impacts of fluorinated gases (Sovacool et al., 2021). This research sheds light on the dual nature of fluorinated compounds: while they hold potential for scientific and industrial applications, their environmental footprint necessitates careful management and regulation.

Potential in Organic Synthesis and Material Science

The versatility of fluorinated compounds in organic synthesis has been demonstrated, with applications ranging from the development of novel materials to the synthesis of complex organic molecules (Shinde et al., 2022). The unique chemical properties of fluorine atoms, such as their electronegativity and small size, allow for the creation of compounds with desirable physical and chemical characteristics. This opens up new avenues for research and development in material science and pharmaceuticals, potentially including compounds like 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene.

Safety and Hazards

Propiedades

IUPAC Name |

3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c1-2-3(8,5(11,12)13)19-7(17,18)4(9,10)6(14,15)16/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARAZKHHMOWWQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721508 |

Source

|

| Record name | 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | |

CAS RN |

131628-34-7 |

Source

|

| Record name | 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran-2-ol,tetrahydro-3,5-dimethyl-6-(1-methylethyl)-,[2R-(2alpha,3bta,5alpha,6alpha)]-(9CI)](/img/no-structure.png)